2,6-difluoro-N-(thiophen-3-ylmethyl)benzamide

Catalog No.
S6824318
CAS No.
1060198-99-3
M.F
C12H9F2NOS
M. Wt
253.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-difluoro-N-(thiophen-3-ylmethyl)benzamide

CAS Number

1060198-99-3

Product Name

2,6-difluoro-N-(thiophen-3-ylmethyl)benzamide

IUPAC Name

2,6-difluoro-N-(thiophen-3-ylmethyl)benzamide

Molecular Formula

C12H9F2NOS

Molecular Weight

253.27 g/mol

InChI

InChI=1S/C12H9F2NOS/c13-9-2-1-3-10(14)11(9)12(16)15-6-8-4-5-17-7-8/h1-5,7H,6H2,(H,15,16)

InChI Key

IUQDOIFHVZRYSF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=CSC=C2)F

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=CSC=C2)F

2,6-Difluoro-N-(thiophen-3-ylmethyl)benzamide is an organic compound characterized by the presence of two fluorine atoms at the 2 and 6 positions of a benzamide structure, along with a thiophen-3-ylmethyl substituent. Its chemical formula is C12_{12}H10_{10}F2_2N2_2S, and it has a CAS number of 1060198-99-3. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features that may influence biological activity and chemical reactivity.

  • Potential for skin irritation or sensitization.
  • Unknown toxicological profile, so standard laboratory safety practices should be followed if handling the compound.

  • Substitution Reactions: The fluorine atoms on the benzamide ring can be replaced with other nucleophiles under suitable conditions.
  • Oxidation and Reduction: The thiophen-3-ylmethyl group may undergo oxidation to form sulfoxides or sulfones and reduction to yield thiols or thioethers.
  • Hydrolysis: The amide bond can be hydrolyzed in acidic or basic conditions, producing the corresponding carboxylic acid and amine.

The compound is being investigated for its biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure allows it to interact with specific biological targets such as enzymes and receptors, potentially modulating their activity. This interaction could lead to therapeutic effects, making it a candidate for drug development.

The synthesis of 2,6-difluoro-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:

  • Starting Material: The process begins with 2,6-difluorobenzamide.
  • N-Alkylation: The benzamide undergoes N-alkylation with thiophen-3-ylmethyl chloride in the presence of a base like potassium carbonate or sodium hydride in aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
  • Reaction Conditions: The reaction is generally conducted at elevated temperatures (80–100°C) for several hours to ensure complete conversion.

The applications of 2,6-difluoro-N-(thiophen-3-ylmethyl)benzamide include:

  • Medicinal Chemistry: It serves as a scaffold for developing new drugs targeting various diseases due to its potential biological activity.
  • Materials Science: The compound is explored for use in organic semiconductors and advanced materials.
  • Biological Studies: It is utilized in research to understand its effects on cellular processes and mechanisms.

Interaction studies focus on how 2,6-difluoro-N-(thiophen-3-ylmethyl)benzamide binds to various biological targets. These studies reveal insights into its binding affinity and how it modulates biological pathways. Understanding these interactions is crucial for developing effective therapeutic agents that target specific diseases .

Several compounds share structural similarities with 2,6-difluoro-N-(thiophen-3-ylmethyl)benzamide. Here are some notable comparisons:

Compound NameKey Features
2,6-DifluorobenzamideLacks the thiophen-3-ylmethyl group; less versatile in applications.
Thiophen-3-ylmethylbenzamideLacks fluorine atoms; affects reactivity and interactions with biological targets.
2,6-Difluoro-N-methylbenzamideContains a methyl group instead of thiophen-3-ylmethyl; differing chemical and biological properties.
3,4-Dichloro-N-(thiophen-3-yl)methylbenzamideSimilar thiophene substitution but with different halogenation; may exhibit different reactivity patterns.

Uniqueness

The uniqueness of 2,6-difluoro-N-(thiophen-3-ylmethyl)benzamide lies in its combination of fluorine atoms and the thiophen-3-ylmethyl group. This distinct structure confers unique chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

253.03729141 g/mol

Monoisotopic Mass

253.03729141 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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